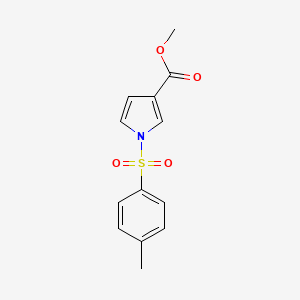

Methyl 1-tosyl-1H-pyrrole-3-carboxylate

描述

Significance of Pyrrole (B145914) Scaffolds in Modern Organic Synthesis

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of biologically active molecules. Its presence in natural products such as heme, chlorophyll, and vitamin B12 underscores its vital role in biological systems. In modern organic synthesis, the pyrrole scaffold is a privileged structure, meaning it is a molecular framework that is frequently found in bioactive compounds.

The versatility of the pyrrole ring allows for its incorporation into a wide range of molecular architectures, leading to compounds with diverse pharmacological activities. Pyrrole derivatives have been extensively investigated and developed as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents. The ability to functionalize the pyrrole ring at various positions makes it a highly attractive target for medicinal chemists and synthetic organic chemists alike. The development of novel synthetic methodologies to access functionalized pyrroles remains an active area of research, driven by the continuous demand for new therapeutic agents.

Role of N-Tosyl Protection in Pyrrole Reactivity and Synthesis

The nitrogen atom in the pyrrole ring possesses a lone pair of electrons that contributes to the aromaticity of the system. However, this also makes the N-H bond acidic and susceptible to deprotonation, and the ring itself is highly reactive towards electrophiles and prone to polymerization under acidic conditions. To modulate this reactivity and facilitate selective functionalization, the nitrogen atom is often protected with an electron-withdrawing group.

The tosyl (p-toluenesulfonyl) group is one of the most widely used protecting groups for the pyrrole nitrogen. The introduction of the electron-withdrawing tosyl group has several important consequences:

Stabilization: It significantly stabilizes the pyrrole ring towards polymerization and oxidation.

Modulation of Reactivity: It reduces the electron density of the pyrrole ring, thereby decreasing its reactivity towards electrophilic substitution. This allows for more controlled and selective reactions.

Direction of Substitution: The bulky nature of the tosyl group can influence the regioselectivity of reactions, often directing incoming electrophiles to specific positions on the pyrrole ring.

Facilitation of Deprotonation: The electron-withdrawing nature of the tosyl group increases the acidity of the C-H bonds of the pyrrole ring, facilitating deprotonation and subsequent functionalization at these positions.

Cleavage: The tosyl group can be cleaved under specific conditions to regenerate the N-H pyrrole, making it a versatile tool in multi-step syntheses. A general procedure for N-tosyl deprotection involves treating the N-tosyl pyrrole with sodium hydroxide (B78521) in a methanol (B129727)/water mixture. acs.orgnih.gov

Overview of Methyl 1-Tosyl-1H-pyrrole-3-carboxylate within Pyrrole Chemistry

This compound is a bifunctional molecule that combines the features of an N-tosyl protected pyrrole with a methyl carboxylate group at the 3-position. This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis.

The N-tosyl group provides the aforementioned stability and reactivity modulation, while the methyl carboxylate group at the C-3 position serves as a handle for a variety of chemical transformations. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other functional groups. The presence of the electron-withdrawing ester group further influences the electronic properties of the pyrrole ring.

This compound is a useful building block for the synthesis of more complex molecules, particularly those containing a 3-substituted pyrrole moiety. Its study provides insights into the interplay of multiple functional groups on the reactivity of the pyrrole core.

Physicochemical Properties

| Property | Value/Description |

| Molecular Formula | C₁₃H₁₃NO₄S |

| Molecular Weight | 279.31 g/mol |

| Appearance | Expected to be a solid at room temperature. |

| Melting Point | While not explicitly reported for the methyl ester, the corresponding N-Tosyl-1H-pyrrole-3-carboxylic acid has a melting point of 202-206 °C. The melting point of the methyl ester is expected to be lower. |

| Solubility | Likely soluble in common organic solvents such as dichloromethane (B109758), chloroform, ethyl acetate, and acetone. |

Synthesis of this compound

The synthesis of this compound can be envisioned through a two-step process starting from the commercially available Methyl 1H-pyrrole-3-carboxylate.

Step 1: Tosylation of the Pyrrole Nitrogen

The first step involves the protection of the pyrrole nitrogen with a tosyl group. This is typically achieved by reacting Methyl 1H-pyrrole-3-carboxylate with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base is necessary to deprotonate the pyrrole nitrogen, forming a nucleophilic pyrrolide anion that then attacks the electrophilic sulfur atom of the tosyl chloride.

Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or triethylamine (B128534) (Et₃N). The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (DCM).

General Reaction Scheme:

Spectroscopic Data

Detailed spectroscopic data is essential for the characterization and confirmation of the structure of this compound. While a dedicated spectrum for this exact compound is not publicly available, the expected spectral features can be predicted based on the analysis of similar compounds, such as ethyl 2,5-dimethyl-1-tosyl-1H-pyrrole-3-carboxylate and ethyl 5-hexyl-2-methyl-1-tosyl-1H-pyrrole-3-carboxylate. amazonaws.com

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring, the tosyl group, and the methyl ester.

Pyrrole Protons: The protons on the pyrrole ring (at positions 2, 4, and 5) will appear as multiplets or doublets in the aromatic region, typically between δ 6.0 and 8.0 ppm.

Tosyl Group Protons: The aromatic protons of the p-tolyl group will appear as two doublets in the range of δ 7.2-7.8 ppm, characteristic of a para-substituted benzene (B151609) ring. The methyl protons of the tosyl group will give a singlet at around δ 2.4 ppm.

Methyl Ester Protons: The methyl group of the ester will show a singlet at approximately δ 3.8 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about all the carbon atoms in the molecule.

Pyrrole Carbons: The carbon atoms of the pyrrole ring will resonate in the aromatic region, typically between δ 110 and 140 ppm.

Tosyl Group Carbons: The aromatic carbons of the tosyl group will appear in a similar region, with the carbon attached to the sulfur atom appearing at a lower field. The methyl carbon of the tosyl group will be observed at around δ 21 ppm.

Ester Group Carbons: The carbonyl carbon of the ester will have a characteristic chemical shift in the range of δ 160-170 ppm, and the methoxy (B1213986) carbon will be around δ 52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

C=O Stretch (Ester): A strong absorption band is expected around 1710-1730 cm⁻¹.

S=O Stretch (Sulfonamide): Two strong absorption bands are expected for the symmetric and asymmetric stretching of the S=O bonds, typically in the ranges of 1340-1380 cm⁻¹ and 1150-1190 cm⁻¹.

C-N and C-C Stretching (Aromatic Rings): Multiple bands in the region of 1400-1600 cm⁻¹.

C-H Stretching: Bands above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for aliphatic C-H.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) corresponding to the molecular weight of 279.31 would be expected. Fragmentation may involve the loss of the tosyl group, the methyl ester group, or other characteristic fragments.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of its three main components: the N-tosyl protected pyrrole ring, the methyl ester group, and the tosyl group itself.

Reactions at the Pyrrole Ring

The N-tosyl group deactivates the pyrrole ring towards electrophilic aromatic substitution compared to an unprotected pyrrole. However, reactions such as acylation can still occur, often with specific regioselectivity. For instance, acylation of N-tosylpyrrole can lead to 3-substituted products. acs.org

Reactions of the Methyl Ester Group

The methyl ester at the 3-position is a versatile functional group that can undergo a variety of transformations:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be used in further synthetic steps, such as amide bond formation.

Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Transesterification: The methyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst.

Cleavage of the N-Tosyl Group

The N-tosyl group can be removed to yield the free N-H pyrrole. This deprotection is an important step in many synthetic sequences. Common methods for the cleavage of the N-tosyl group from pyrroles include:

Basic Hydrolysis: Treatment with a strong base such as sodium hydroxide in methanol is a common method for tosyl group removal. acs.orgnih.gov

Reductive Cleavage: Reagents such as magnesium in methanol can also be effective for the detosylation of N-tosylamides. acs.org

The choice of deprotection method depends on the other functional groups present in the molecule to avoid unwanted side reactions.

Structure

3D Structure

属性

IUPAC Name |

methyl 1-(4-methylphenyl)sulfonylpyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-10-3-5-12(6-4-10)19(16,17)14-8-7-11(9-14)13(15)18-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOVPGKRRVEJGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571166 | |

| Record name | Methyl 1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212071-00-6 | |

| Record name | Methyl 1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of Methyl 1 Tosyl 1h Pyrrole 3 Carboxylate

Regioselective Functionalization of the Pyrrole (B145914) Core

The presence of the electron-withdrawing tosyl group on the nitrogen atom of the pyrrole ring enhances the acidity of the C-H bonds, making them more susceptible to deprotonation and subsequent functionalization. The methyl carboxylate group at the C3 position further modulates the electronic distribution within the ring, influencing the regioselectivity of various transformations.

Carbon-Hydrogen (C-H) Functionalization Reactions

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the elaboration of heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. For N-tosylpyrroles, the C2 and C5 positions are generally more reactive towards C-H activation.

Palladium-catalyzed direct arylation has become a cornerstone for the formation of carbon-carbon bonds in the synthesis of biaryl compounds. In the context of N-substituted pyrroles, this reaction provides a direct route to arylated pyrrole derivatives. While research on Methyl 1-tosyl-1H-pyrrole-3-carboxylate is specific, studies on related N-acyl and N-alkyl pyrroles demonstrate a strong preference for arylation at the C2 position. researchgate.netrsc.org This selectivity is attributed to the higher reactivity of the C-H bond at the C2 and C5 positions of the pyrrole ring. researchgate.net

The catalytic cycle is generally understood to involve the oxidative addition of an aryl halide to a Pd(0) species, followed by a C-H activation step with the pyrrole substrate, and concluding with reductive elimination to furnish the arylated product and regenerate the Pd(0) catalyst. acs.org For pyrrole derivatives, the use of sterically hindered ligands, such as N-heterocyclic carbenes (NHCs), has been shown to be effective in promoting the direct arylation with aryl chlorides. beilstein-journals.org The reaction conditions typically involve a palladium catalyst, such as Pd(OAc)₂, a ligand, a base, and an appropriate solvent.

| Catalyst System | Arylating Agent | Key Findings | Reference |

| Pd(PPh₃)₄ / Ag₂CO₃ | Aryl halides | First developed method for C2-arylation of N-acyl pyrroles, showing good substrate tolerance. rsc.org | rsc.org |

| Pd(OAc)₂ / Copper additive / K₂CO₃ | Aryl halides (including chlorides) | Highly active system for C2-arylation of N-acyl pyrroles with excellent functional group compatibility. researchgate.net | researchgate.net |

| Pd-NHC complexes | Aryl chlorides | Effective for the arylation of pyrrole derivatives with electron-deficient aryl chlorides. beilstein-journals.org | beilstein-journals.org |

| PdCl(C₃H₅)(dppb) or Pd(OAc)₂ / KOAc | Aryl bromides | Selective formation of 2,5-diarylpyrroles from 1-methylpyrrole. researchgate.net | researchgate.net |

The direct alkenylation of pyrroles via an oxidative Heck reaction is a powerful tool for introducing vinyl groups. For 3-substituted pyrroles, such as those with a carboxylate group, the regioselectivity of this transformation can be remarkably controlled by the choice of solvent. nih.govnih.gov This solvent-controlled regiodivergent alkenylation allows for selective functionalization at either the C2 or C5 position. nih.govdntb.gov.ua

In non-polar solvents like toluene (B28343) or 1,4-dioxane, a chelation-assisted C-H activation mechanism is favored. nih.govdntb.gov.ua The carboxylate group at the C3 position is believed to coordinate to the palladium catalyst, directing the C-H activation to the adjacent C2 position, resulting in the C2-alkenylated product with high selectivity. nih.gov Conversely, in polar aprotic solvents such as DMSO or a DMSO/DMF mixture, the chelation effect of the carboxylate group is overridden. nih.gov In these solvents, the reaction proceeds at the more electron-rich C5 position, leading to the C5-alkenylated product. nih.govchemistryviews.org This solvent-dependent switch in regioselectivity provides a versatile strategy for the synthesis of differentially substituted pyrroles. nih.govnih.gov

| Substrate Type | Solvent | Position of Alkenylation | Proposed Mechanism | Yield | Regioselectivity | Reference |

| 3-Carboxylate Pyrroles | Toluene or 1,4-Dioxane | C2 | Chelation-Assisted C-H Activation | Good | >19:1 (C2:C5) | nih.govchemistryviews.org |

| 3-Carboxylate Pyrroles | DMSO/DMF | C5 | Electronic-Driven C-H Activation | Good | 13:1 (C5:C2) | nih.govchemistryviews.org |

Metal-catalyzed carbene insertion into C-H bonds is a potent method for forming new carbon-carbon bonds. nih.gov Diazo compounds, often generated in situ from N-tosylhydrazones, serve as common precursors for the formation of metal-carbene intermediates. nih.gov Rhodium(II) complexes are particularly effective catalysts for these transformations, facilitating the insertion of carbenes into the C-H bonds of various substrates, including heteroaromatics. organic-chemistry.orgnih.gov

The reaction of a rhodium(II) catalyst with a diazo compound generates a highly electrophilic rhodium-carbene species. This intermediate can then react with the electron-rich pyrrole ring. The insertion of the carbene into a C-H bond of the pyrrole core would lead to the formation of a new C-C bond and the introduction of the carbene-derived moiety onto the ring. While specific studies on this compound are not prevalent, the general reactivity of rhodium carbenes with aromatic and heteroaromatic C-H bonds suggests that this reaction would be a viable method for the functionalization of the pyrrole ring. nih.gov The regioselectivity of such an insertion would be influenced by the electronic and steric properties of both the pyrrole substrate and the carbene.

| Catalyst | Carbene Precursor | Substrate Type | Key Features | Reference |

| Rhodium(II) carboxylates | 1-Sulfonyl-1,2,3-triazoles | Alkanes | Highly efficient enantioselective C-H insertion of azavinyl carbenes. organic-chemistry.org | organic-chemistry.org |

| Rhodium(III) complexes | N-Tosylhydrazones or diazoesters | N-Phenoxyacetamides | Ortho-alkenylation through Rh-carbene migratory insertion. nih.gov | nih.gov |

| Copper(I) complexes | N-Tosylhydrazones | Dialkoxyl-H-phosphonates | P-H bond insertion via a Cu-carbene intermediate. nih.gov | nih.gov |

Carbon-Heteroatom Bond Formation

The introduction of heteroatoms onto the pyrrole ring is crucial for modifying the chemical and biological properties of the resulting molecules. Direct C-H functionalization methods have also been developed for the formation of carbon-heteroatom bonds.

Hypervalent iodine(III) reagents have emerged as powerful oxidants and mediators in a variety of organic transformations due to their mild reaction conditions and functional group tolerance. acs.orgnih.gov The direct cyanation of electron-rich heteroaromatics, including N-tosylpyrroles, can be efficiently achieved using a combination of a hypervalent iodine(III) reagent, such as phenyliodine bis(trifluoroacetate) (PIFA), and a cyanide source, typically trimethylsilyl (B98337) cyanide (TMSCN). acs.orgnih.gov

This reaction proceeds with high regioselectivity, exclusively introducing the cyano group at the C2 position of N-tosylpyrroles. acs.orgnih.gov The presence of the N-tosyl group is critical for the success of this transformation, as it prevents undesired oxidative bipyrrole coupling. acs.orgnih.gov The proposed mechanism involves a single-electron oxidation of the N-tosylpyrrole by the hypervalent iodine reagent to form a cation radical intermediate. acs.orgnih.gov The active cyanating species is believed to be a hypervalent iodine(III) compound with a cyano ligand, generated in situ from the reaction of PIFA with TMSCN. acs.orgnih.gov This species then transfers the cyano group to the pyrrole ring.

| Reagents | Substrate | Product | Yield | Key Features | Reference |

| PIFA, TMSCN, BF₃·Et₂O | N-Tosylpyrrole | 2-Cyano-N-tosylpyrrole | Good | High regioselectivity for the C2 position; mild reaction conditions. acs.orgnih.gov | acs.orgnih.gov |

| (Dicyano)iodobenzene | N-Tosylpyrrole | 2-Cyano-N-tosylpyrrole | Good | Demonstrates the role of a pre-formed hypervalent iodine(III)-cyano compound. nih.gov | nih.gov |

| Recyclable hypervalent iodine(III) reagent, TMSCN, BF₃·Et₂O | N-Tosylpyrroles and Thiophenes | 2-Cyanated products | High | Offers a more sustainable approach with simplified product isolation. acs.orgnih.gov | acs.orgnih.gov |

Transition Metal-Catalyzed C-N Bond Formation (e.g., C-H Amination)

The direct functionalization of carbon-hydrogen (C-H) bonds represents a highly atom-economical strategy in modern organic synthesis. nih.gov Transition-metal-catalyzed C-H amination has emerged as a powerful tool for forming C-N bonds, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov In the context of this compound, the pyrrole ring possesses C-H bonds that are amenable to such transformations.

The N-tosyl group can act as a directing group, influencing the regioselectivity of the C-H activation step. The reaction typically involves a transition metal catalyst, such as rhodium or iridium, which coordinates to the heterocycle. nih.gov The C-H bond is then cleaved to form a metallacycle intermediate. nih.gov This intermediate reacts with a nitrogen source, commonly an organic azide, which serves a dual role as both the amino source and an internal oxidant, releasing dinitrogen (N₂) as the sole byproduct. nih.gov For the pyrrole system in this compound, amination is expected to occur at the C2 or C5 positions, which are electronically activated.

Mechanistic studies suggest a catalytic cycle involving three main stages: chelation-assisted C-H bond cleavage, insertion of a metal-nitrenoid species to form the C-N bond, and subsequent protodemetalation to release the aminated product and regenerate the catalyst. nih.gov

Table 1: Representative Conditions for Transition Metal-Catalyzed C-H Amination

| Catalyst | Nitrogen Source | Solvent | Temperature | Reference |

|---|---|---|---|---|

| [RhCp*Cl₂]₂ | Sulfonyl Azides | 1,2-Dichloroethane | 80 °C | nih.gov |

| [IrCp*I₂]₂ | Aryl Azides | Dichloromethane (B109758) | Room Temp | nih.gov |

Modifications and Derivatizations of the Ester Moiety

The methyl ester functional group at the C3 position of the pyrrole ring is a key site for further chemical modification, allowing for the synthesis of a variety of derivatives.

A fundamental transformation of the ester moiety is its hydrolysis to the corresponding carboxylic acid. The saponification of this compound yields 1-Tosyl-1H-pyrrole-3-carboxylic acid. oakwoodchemical.com This reaction is typically carried out under basic conditions, for instance, using lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of an organic solvent and water, such as methanol (B129727)/water or THF/water. The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) leaving group and subsequent protonation of the resulting carboxylate salt during an acidic workup to afford the final carboxylic acid product. The development of one-step, continuous flow syntheses of pyrrole-3-carboxylic acids from tert-butyl esters highlights the utility of this transformation. nih.govsyrris.com

Table 2: Typical Conditions for Ester Hydrolysis

| Base | Solvent System | Temperature | Product | Reference |

|---|---|---|---|---|

| NaOH | Ethanol / H₂O | Reflux | 1-Tosyl-1H-pyrrole-3-carboxylic acid | sunderland.ac.uk |

| LiOH | THF / H₂O | Room Temp | 1-Tosyl-1H-pyrrole-3-carboxylic acid | researchgate.net |

Following hydrolysis, the resulting 1-Tosyl-1H-pyrrole-3-carboxylic acid can undergo decarboxylation to furnish 1-Tosyl-1H-pyrrole. The decarboxylation of pyrrole carboxylic acids is often facilitated by acidic conditions. nih.gov The mechanism for this transformation, particularly for the related pyrrole-2-carboxylic acid, has been studied and is understood to proceed through an associative pathway rather than the formation of a high-energy carbanion intermediate. nih.govresearchgate.net

In strongly acidic solutions, the pyrrole ring is protonated, which increases the electrophilicity of the carboxyl group. nih.govchemtube3d.com A water molecule then acts as a nucleophile, attacking the carboxyl carbon. nih.govchemtube3d.com This leads to the formation of a tetrahedral intermediate, which can then fragment to release carbon dioxide and the N-tosyl pyrrole. nih.govnih.gov This hydrolytic mechanism avoids the formation of protonated carbon dioxide, a high-energy species. nih.gov

Cycloaddition and Annulation Reactions Involving Pyrrole-3-carboxylate Systems

While the aromatic nature of the pyrrole ring generally makes it unreactive in conventional cycloaddition reactions, derivatives of pyrrole-3-carboxylate systems can participate in such transformations through dearomatization pathways. uchicago.edu A notable example is the (4+3) cycloaddition reaction. uchicago.edu

For this reaction to occur, the pyrrole-3-carboxylate must first be converted into a 3-alkenylpyrrole derivative. This substrate can then react with an in-situ generated oxyallyl cation, which serves as the three-carbon component. uchicago.edu The reaction, mediated by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), proceeds as a dearomative (4+3) cycloaddition to construct a seven-membered ring fused to the pyrrole core, affording complex cyclohepta[b]pyrrole (B8667514) frameworks. uchicago.edu These structures are found in numerous bioactive natural products. uchicago.edu The reaction generally proceeds with high yields and diastereoselectivity. uchicago.edu Annulation reactions provide another route to fused heterocyclic systems, such as the formation of 5-azaisatins from the interaction of 1H-pyrrole-2,3-diones with thioacetamide. nih.gov

Table 3: TMSOTf-Mediated (4+3) Cycloaddition of 3-Alkenylpyrroles

| 3-Alkenylpyrrole Substrate | Oxyallyl Cation Precursor | Solvent | Yield | Reference |

|---|---|---|---|---|

| N-Tosyl-3-isopropenylpyrrole | 2-(Acetoxy)-1,3-dimethoxy-1,3-diphenylpropane | THF | High | uchicago.edu |

Spectroscopic and Structural Analysis of this compound Currently Unavailable

A comprehensive search of scientific literature and chemical databases for detailed spectroscopic and structural analysis of the chemical compound This compound (CAS No. 212071-00-6) did not yield specific experimental data required for a complete characterization article. While information is available for structurally related compounds, such as various substituted N-tosyl pyrroles and pyrrole-3-carboxylates, the specific data for the title compound remains unpublished or is not readily accessible in the public domain.

Consequently, it is not possible to provide the detailed analysis for the following sections as requested:

Spectroscopic Characterization and Structural Elucidation of Methyl 1 Tosyl 1h Pyrrole 3 Carboxylate

Mass Spectrometry (MS):Detailed analysis of the molecular weight and fragmentation patterns from Electrospray Ionization (ESI-MS) and precise mass measurements from High-Resolution Mass Spectrometry (HRMS) for Methyl 1-tosyl-1H-pyrrole-3-carboxylate are not available in the reviewed literature.

Without access to primary research articles or spectral databases containing the explicit characterization of this compound, the creation of a scientifically accurate and detailed article as per the requested outline cannot be fulfilled at this time. The analysis of related compounds can offer general insights but would not meet the required standard of specificity for the target molecule.

Theoretical and Computational Investigations of N Tosylpyrrole Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and inherent reactivity of molecules. For N-tosylpyrrole derivatives, these studies often focus on how the strongly electron-withdrawing tosyl group, in conjunction with other substituents, modulates the electron density distribution within the pyrrole (B145914) ring.

The electronic structure of N-tosylpyrroles is characterized by a significant delocalization of the nitrogen lone pair into the sulfonyl group, which reduces the electron density of the pyrrole ring, making it less susceptible to electrophilic attack compared to N-unsubstituted or N-alkylpyrroles. This electron-withdrawing effect is crucial in directing the regioselectivity of various reactions.

Computational studies on N-substituted pyrroles have shown that the nature of the substituent at the nitrogen atom significantly influences the charge distribution on the ring's carbon atoms. researchgate.net For a compound like Methyl 1-tosyl-1H-pyrrole-3-carboxylate, both the N-tosyl and the C3-methoxycarbonyl groups act as electron-withdrawing entities, further deactivating the ring. Frontier molecular orbital (FMO) analysis, a common quantum chemical tool, is used to predict the reactivity of such systems. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions indicate the most probable sites for electrophilic and nucleophilic attack, respectively.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Pyrrole Systems (Note: The following data is illustrative and based on general findings for analogous heterocyclic systems, as specific values for this compound are not available in the cited literature.)

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| N-phenylpyrrole | -5.58 | -0.21 | 5.37 |

| N-acetylpyrrole | -6.23 | -1.15 | 5.08 |

| N-tosylpyrrole | -6.50 | -1.50 | 5.00 |

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions, providing detailed energy profiles and transition state geometries.

The synthesis of polysubstituted pyrroles, including derivatives like this compound, is often achieved through the Van Leusen pyrrole synthesis. mdpi.comresearchgate.netnih.govmdpi.comorganic-chemistry.org This reaction involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene. mdpi.comresearchgate.netnih.gov DFT calculations can elucidate the stepwise mechanism of this transformation.

The generally accepted mechanism, supported by computational studies on related systems, proceeds as follows:

Deprotonation: A base abstracts a proton from the α-carbon of TosMIC, forming a carbanion. The tosyl group stabilizes this anion.

Michael Addition: The TosMIC anion undergoes a Michael addition to an α,β-unsaturated ester, such as methyl acrylate (B77674).

Cyclization: An intramolecular nucleophilic attack of the newly formed enolate on the isocyanide carbon leads to a five-membered ring intermediate.

Elimination: The intermediate then eliminates the tosyl group (as p-toluenesulfinic acid) to form the aromatic pyrrole ring. researchgate.net

DFT calculations can model the energy of each intermediate and transition state along this pathway, confirming the feasibility of the proposed mechanism and identifying the rate-determining step.

Direct C-H functionalization is a powerful strategy for modifying heterocyclic cores. In the case of N-tosylpyrroles, the inherent electronic properties and the presence of directing groups govern the regioselectivity of these reactions. The electron-deficient nature of the N-tosylpyrrole ring generally directs functionalization to specific positions. nih.gov

Computational studies on the electrophilic substitution of N-substituted pyrroles have shown that the regioselectivity is a complex interplay of steric and electronic factors. researchgate.net For N-tosylpyrroles, electrophilic attack is generally disfavored due to the deactivated ring. However, under certain conditions, such as radical C-H functionalization, substitution is possible. DFT calculations can be used to model the transition states for substitution at different positions of the pyrrole ring (C2, C3, C4, C5). By comparing the activation energies for these different pathways, the most likely site of functionalization can be predicted. For this compound, the presence of the carboxylate group at C3 would be expected to direct further functionalization, with DFT calculations providing a quantitative prediction of the preferred isomer.

The solvent in which a reaction is carried out can have a profound impact on its rate and selectivity. Computational chemistry can model these solvent effects using either implicit or explicit solvation models. researchgate.net

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvent models involve including a number of individual solvent molecules in the calculation, which can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

For reactions involving N-tosylpyrrole systems, DFT calculations coupled with a solvation model can be used to:

Predict how the reaction mechanism and energy barriers change in solvents of different polarities.

Understand the stabilization of charged intermediates or transition states by the solvent.

Explain experimentally observed changes in reaction outcomes when the solvent is varied.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of a molecule are critical to its reactivity and interactions. Molecular modeling techniques, ranging from molecular mechanics to high-level quantum chemical methods, are used to explore the conformational landscape of molecules like this compound.

The key conformational variables in this molecule include:

The orientation of the tosyl group relative to the pyrrole ring.

The rotation around the C3-C(O) bond of the carboxylate group.

The bulky tosyl group can adopt various rotational conformations, and its orientation can influence the steric accessibility of the different positions on the pyrrole ring. Molecular modeling studies on N-substituted pyrrole derivatives have been used to understand structure-activity relationships. nih.gov Conformational analysis can identify the lowest energy conformers and the energy barriers to rotation between them. This information is valuable for rationalizing the outcomes of stereoselective reactions and for designing new derivatives with specific properties.

Table 2: Torsional Angle Descriptors for N-Tosylpyrrole Systems (Note: This table presents typical torsional angles that would be investigated in a conformational analysis of such systems.)

| Torsional Angle | Description | Expected Range (degrees) |

| C(ring)-N-S-C(tosyl) | Rotation of the tosyl group relative to the pyrrole ring | 0-180 |

| N-C3-C(O)-O | Orientation of the ester group | ~0 (syn-periplanar) or ~180 (anti-periplanar) |

Applications of Methyl 1 Tosyl 1h Pyrrole 3 Carboxylate As a Synthetic Building Block

Precursor in Complex Heterocycle Synthesis

The strategic placement of functional groups on the pyrrole (B145914) ring of Methyl 1-tosyl-1H-pyrrole-3-carboxylate provides a platform for a variety of chemical transformations, enabling the synthesis of intricate heterocyclic systems.

Synthesis of Pyrrole-3-carboxamides

The synthesis of pyrrole-3-carboxamides is a significant area of medicinal chemistry, as this structural motif is present in numerous biologically active compounds. mdpi.com The ester functionality of this compound serves as a convenient handle for the introduction of an amide group. This transformation can be readily achieved through aminolysis, where the methyl ester is reacted with a primary or secondary amine to form the corresponding carboxamide. The reaction is typically facilitated by heat or the use of a catalyst. nih.gov This straightforward conversion allows for the incorporation of a diverse range of substituents at the 3-position of the pyrrole ring, providing access to a library of novel pyrrole-3-carboxamides for biological screening. nih.gov

A general scheme for this transformation is presented below:

| Reactant 1 | Reactant 2 | Product |

| This compound | R1R2NH (Amine) | N-substituted 1-tosyl-1H-pyrrole-3-carboxamide |

This method offers a direct route to a variety of substituted pyrrole-3-carboxamides, which are valuable scaffolds in drug discovery. mdpi.com

Construction of Pyrroloquinoline Derivatives

Pyrroloquinoline and its derivatives are an important class of heterocyclic compounds with a wide range of biological activities. nih.govijournals.cn The functionalized pyrrole ring of this compound can serve as a key building block in the construction of these fused heterocyclic systems. Synthetic strategies often involve the initial modification of the pyrrole ring, followed by a cyclization reaction to form the quinoline (B57606) portion of the molecule. For instance, the ester group can be transformed into other functional groups that can participate in ring-forming reactions. The tosyl group, while serving as a protecting group, can also influence the reactivity of the pyrrole ring and can be removed at a later stage of the synthesis. nih.gov

Formation of Annulated Pyrrole Systems

Annulated pyrrole systems, where the pyrrole ring is fused to another ring system, are prevalent in many natural products and pharmacologically active compounds. The reactivity of the C-H bonds in the pyrrole ring of this compound can be exploited to construct such fused systems. rsc.org Palladium-catalyzed annulation reactions, for example, can be employed to form new rings at the 2,3- or 3,4-positions of the pyrrole core. mdpi.com The tosyl group can act as a directing group in these transformations, controlling the regioselectivity of the C-H activation and subsequent annulation. researchgate.net This approach provides a powerful tool for the synthesis of complex, polycyclic aromatic compounds containing a pyrrole moiety.

Scaffold for Analogue Library Generation

The generation of analogue libraries is a cornerstone of modern drug discovery, allowing for the systematic exploration of structure-activity relationships. sunderland.ac.uk this compound is an ideal scaffold for this purpose due to the presence of multiple reaction sites. The ester group at the 3-position can be readily converted into a variety of other functional groups, such as amides, carboxylic acids, or alcohols, each of which can be further derivatized. researchgate.net Furthermore, the tosyl group can be removed to allow for functionalization of the pyrrole nitrogen. The aromatic C-H bonds of the pyrrole ring also offer opportunities for late-stage functionalization. researchgate.net This multi-faceted reactivity allows for the rapid and efficient generation of a large and diverse library of pyrrole analogues from a single, readily accessible starting material. nih.gov

Below is a table illustrating the potential diversification points of the this compound scaffold:

| Position | Functional Group | Potential Modifications |

| 1 | N-Tosyl | Deprotection and N-alkylation, N-arylation, etc. |

| 3 | Methyl Carboxylate | Amidation, hydrolysis, reduction, Grignard reaction, etc. |

| 2, 4, 5 | C-H bonds | Halogenation, metalation, C-H activation/functionalization |

Intermediate in the Preparation of Advanced Organic Materials

Pyrrole-containing polymers and materials have shown great promise in the field of organic electronics, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.comacs.orgresearchgate.net The electron-rich nature of the pyrrole ring imparts desirable electronic and optical properties to these materials. mdpi.com Functionalized pyrroles, such as this compound, can serve as important monomers or intermediates in the synthesis of these advanced materials. The ester and tosyl groups can be modified to introduce polymerizable functionalities or to tune the electronic properties of the resulting material. The ability to precisely control the structure of the pyrrole monomer allows for the rational design of materials with tailored properties for specific applications in organic electronics. acs.org

Mechanistic Elucidation of Key Transformations

Detailed Reaction Mechanism Studies of Pyrrole (B145914) Ring Formation Pathways

The construction of the substituted pyrrole ring of Methyl 1-tosyl-1H-pyrrole-3-carboxylate is most notably achieved through the Van Leusen pyrrole synthesis. This method utilizes tosylmethyl isocyanide (TosMIC) as a versatile C2N synthon that reacts with a suitable Michael acceptor, in this case, a methyl acrylate (B77674) derivative. nih.govdntb.gov.ua The reaction proceeds via a stepwise [3+2] cycloaddition mechanism rather than a concerted process. nih.gov

The generally accepted mechanism can be broken down into the following key steps:

Deprotonation of TosMIC: The reaction is initiated by a base (e.g., NaH, t-BuOK, K₂CO₃) which abstracts the acidic α-proton from TosMIC. The electron-withdrawing nature of both the adjacent sulfonyl (tosyl) group and the isocyanide group significantly enhances the acidity of this proton, facilitating the formation of a stabilized carbanion. nih.govorganic-chemistry.org

Michael Addition: The resulting TosMIC anion acts as a nucleophile and attacks the electron-deficient β-carbon of the methyl acrylate Michael acceptor. This conjugate addition forms a new carbon-carbon bond and generates an enolate intermediate. nih.gov

Intramolecular Cyclization: The enolate intermediate then undergoes a 5-endo-dig cyclization. The nitrogen atom of the isocyanide group is attacked by the anionic carbon, leading to the formation of a five-membered dihydropyrrole ring intermediate. nih.govwikipedia.org

Tautomerization and Aromatization: The dihydropyrrole intermediate undergoes tautomerization. This is followed by the crucial step of aromatization, which occurs through the elimination of the tosyl group (as p-toluenesulfinic acid), a very good leaving group. This elimination is the thermodynamic driving force for the formation of the stable aromatic pyrrole ring. nih.govnih.gov

This pathway inherently establishes the substitution pattern of the target molecule, with the ester group from the acrylate ending up at the 3-position of the pyrrole ring. nih.gov

Table 1: Key Intermediates in the Van Leusen Pyrrole Synthesis

| Intermediate | Structure Description | Role in Mechanism |

|---|---|---|

| TosMIC Anion | A resonance-stabilized carbanion formed by deprotonation of TosMIC. | The key nucleophile that initiates the reaction cascade. |

| Michael Adduct | An enolate formed after the addition of the TosMIC anion to the acrylate. | Precursor to the cyclization step. |

Role of Catalysts and Reagents in Directed Reaction Pathways

The choice of catalysts and reagents is paramount in controlling the reaction pathway, yield, and selectivity in both the synthesis and functionalization of this compound.

In Pyrrole Ring Formation:

Bases: The Van Leusen synthesis is base-catalyzed. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are effective for deprotonating TosMIC to initiate the reaction. organic-chemistry.org Milder bases such as potassium carbonate (K₂CO₃) can also be used, offering compatibility with more sensitive functional groups. nih.gov The choice and stoichiometry of the base can influence reaction rates and prevent side reactions.

In Pyrrole Functionalization:

Lewis Acids: In Friedel-Crafts reactions, Lewis acids like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) are essential. researchgate.netmdpi.com They coordinate to the acyl halide, generating a highly reactive acylium ion electrophile. For N-sulfonyl pyrroles, these catalysts are crucial for promoting the otherwise difficult acylation and play a role in directing the substitution to the C3 position. researchgate.net

Transition Metal Catalysts: Modern cross-coupling and C-H activation reactions rely heavily on transition metal catalysts.

Palladium (Pd) and Copper (Cu) catalysts are widely used for Suzuki, Stille, and Heck cross-coupling reactions. These would allow for the introduction of aryl, vinyl, or alkyl groups at specific positions if a halide (e.g., Methyl 5-bromo-1-tosyl-1H-pyrrole-3-carboxylate) is used as a starting material. The catalyst's ligand sphere is critical for controlling the efficiency of the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

Rhodium (Rh) catalysts are particularly noted for their ability to catalyze C-H functionalization and cycloisomerization reactions. organic-chemistry.org Chiral dirhodium complexes can induce high levels of stereoselectivity in reactions involving carbene transfer. nih.gov

Silver (Ag) catalysts have been employed in domino reactions involving TosMIC, promoting tandem [3+2]-cycloaddition and subsequent cyclizations, demonstrating the ability of a catalyst to orchestrate multi-step transformations in a single pot. nih.govnih.gov

Table 2: Selected Reagents/Catalysts and Their Functions

| Reagent/Catalyst | Reaction Type | Mechanistic Role |

|---|---|---|

| Tosylmethyl isocyanide (TosMIC) | Pyrrole Synthesis | Acts as a C2N building block for the pyrrole ring. organic-chemistry.org |

| Sodium Hydride (NaH) | Pyrrole Synthesis | Strong base for deprotonating TosMIC to form the nucleophilic anion. organic-chemistry.org |

| Aluminum Chloride (AlCl₃) | Friedel-Crafts Acylation | Lewis acid that activates the acylating agent and directs substitution. researchgate.net |

| Palladium(0) Complexes | Cross-Coupling | Catalyzes C-C bond formation via a cycle of oxidative addition and reductive elimination. |

Future Research Directions and Emerging Perspectives

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. semanticscholar.org For Methyl 1-tosyl-1H-pyrrole-3-carboxylate and its derivatives, future research will likely prioritize the replacement of conventional synthetic methods with more environmentally benign alternatives. Key areas of focus include the use of greener solvents, alternative energy sources, and catalytic systems that minimize waste and hazard. semanticscholar.orglucp.net

Current syntheses of substituted pyrroles often rely on multi-step procedures and stoichiometric reagents. nih.gov Future methodologies could pivot towards strategies that improve atom economy and reduce environmental impact. This includes the exploration of one-pot multicomponent reactions, which can construct the polysubstituted pyrrole (B145914) core in a single, efficient step. lucp.netnih.gov

Several promising green strategies applicable to the synthesis of functionalized pyrroles are emerging:

Catalysis: Transitioning from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. Research into novel heterogeneous catalysts, such as nanoparticles and metal salts, could provide recyclable and efficient options for pyrrole synthesis. nih.gov Furthermore, organocatalysis presents a metal-free alternative, reducing toxicity and cost. nih.gov An iridium-catalyzed process that synthesizes pyrroles from renewable secondary alcohols and amino alcohols exemplifies a highly sustainable approach, eliminating two equivalents of hydrogen gas as the only byproduct. nih.gov

Alternative Solvents and Conditions: The replacement of volatile organic compounds (VOCs) with greener solvents like water or ethanol, or conducting reactions under solvent-free conditions, is a critical goal. semanticscholar.org Iron(III) chloride in water has been shown to be an effective and mild system for Paal-Knorr pyrrole condensation. organic-chemistry.org

Energy Sources: The use of alternative energy sources such as microwave irradiation and mechanochemical activation (ball milling) can significantly reduce reaction times and energy consumption compared to conventional heating. lucp.net Microwave-assisted Paal-Knorr cyclization is a notable example of an efficient energy source for pyrrole synthesis. lucp.net

| Green Strategy | Example Application in Pyrrole Synthesis | Potential for this compound Synthesis |

| Organocatalysis | Vitamin B1 catalyzed Paal-Knorr synthesis. nih.gov | Development of a one-pot, organocatalyzed route from simple precursors. |

| Heterogeneous Catalysis | Use of nanoparticles for multicomponent reactions. nih.gov | Design of a recyclable catalyst for the construction of the tosyl-pyrrole scaffold. |

| Sustainable Solvents | Iron(III) chloride-catalyzed synthesis in water. organic-chemistry.org | Adaptation of existing syntheses to aqueous or other green solvent systems. |

| Microwave-Assisted Synthesis | Microwave irradiation for rapid Paal-Knorr cyclization. lucp.net | Acceleration of the cyclization step in the synthesis, reducing energy use. |

| Mechanochemistry | Ball milling with bio-sourced organic acids as catalysts. lucp.net | A solvent-free synthetic route, minimizing waste and VOC emissions. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The electronic nature of this compound, influenced by the strong electron-withdrawing tosyl group and the methyl ester, creates opportunities for exploring novel reactivity. The tosyl group not only protects the nitrogen but also modulates the reactivity of the pyrrole ring, making it a unique substrate for chemical transformations.

Future research is expected to move beyond classical functionalization to uncover unprecedented transformations. Key areas of investigation will likely include:

Catalytic C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for molecular editing, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov Exploring transition-metal-catalyzed C-H activation at the C2, C4, and C5 positions of the pyrrole ring could provide direct access to a vast array of complex derivatives.

Photocatalysis and Electrochemistry: These modern synthetic methods allow for unique transformations under mild conditions. nih.gov Applying photoredox or electrochemical catalysis could unlock novel reaction pathways, such as radical-based functionalizations or unique cycloadditions, that are inaccessible through conventional thermal methods.

Domino and Cascade Reactions: Designing catalytic cascades that leverage the existing functional groups of this compound can lead to the rapid assembly of complex molecular architectures. rsc.org For instance, a reaction sequence could be initiated at the ester moiety, followed by a transformation involving the pyrrole ring, all in a single pot.

Novel Cycloadditions: While the Van Leusen pyrrole synthesis using tosylmethyl isocyanide (TosMIC) is a well-established [3+2] cycloaddition, further exploration of the dienophilic or dipolarophilic nature of the tosyl-pyrrole core could lead to new types of annulation reactions for constructing fused heterocyclic systems. nih.gov

| Reaction Type | Description | Potential Application to this compound |

| C-H Arylation | Direct coupling of a C-H bond with an aryl halide or equivalent. | Selective arylation at the C2, C4, or C5 positions to build complex scaffolds. |

| Photoredox Catalysis | Use of light and a photocatalyst to generate radical intermediates for bond formation. nih.gov | Gattermann-type reactions or alkylation under mild, radical-mediated conditions. |

| Electrosynthesis | Using an electric current to drive chemical reactions. nih.gov | Oxidative or reductive cyclizations and couplings to form novel derivatives. |

| Cascade Reactions | A sequence of intramolecular reactions where the subsequent reaction is triggered by the functionality formed in the previous step. rsc.org | A one-pot synthesis of complex polycyclic structures starting from the target compound. |

Advanced Applications in Chemical Biology and Materials Science

The structural motifs present in this compound make it an attractive scaffold for applications in both materials science and chemical biology. The pyrrole core is a privileged structure found in numerous natural products and functional materials, while the sulfonyl group can act as a bioisostere for other functional groups, such as carbonyls. researchgate.netmdpi.com

In materials science , research is expected to focus on leveraging the electronic properties of the pyrrole ring.

Conducting Polymers and Organic Electronics: Pyrrole derivatives are fundamental building blocks for conducting polymers and organic semiconductors. researchgate.net Future work could involve the polymerization of functionalized monomers derived from this compound to create novel materials for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. acs.org The substitution pattern can be tuned to control the electronic properties, solubility, and processability of the resulting polymers.

Dyes and Pigments: The pyrrole scaffold is central to many dyes and pigments, including the porphyrins found in nature. lucp.net Derivatives of the title compound could be explored as new chromophores for applications in dye-sensitized solar cells or as fluorescent probes, where the electronic properties can be fine-tuned by modifying the substituents on the pyrrole ring.

In chemical biology , the focus will be on designing molecules that can interact with biological systems in a specific manner.

Fluorescent Probes: Pyrrole-based compounds have been developed as fluorescent labels for live-cell imaging. nih.gov By incorporating environmentally sensitive fluorophores or reactive groups onto the this compound scaffold, new probes could be developed for visualizing specific cellular components or biological processes.

Bioisosteric Scaffolds: The sulfonyl group is a known bioisostere of the carbonyl group. mdpi.com This allows medicinal chemists to replace a carbonyl in a known bioactive molecule with a sulfonyl group to modulate properties like stability, solubility, and target binding. The title compound serves as an excellent starting point for synthesizing libraries of 3-arylsulfonyl-1-phenyl-1H-pyrrole derivatives as potential pharmacophores. mdpi.com

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Methyl 1-tosyl-1H-pyrrole-3-carboxylate, and how is regioselectivity controlled during tosylation?

- Methodology : The compound is typically synthesized via electrophilic substitution. For example, 1-phenyl-1H-pyrrole derivatives are tosylated using tosyl chloride in the presence of zinc oxide under solvent-free conditions. Regioselectivity is influenced by steric and electronic factors of the pyrrole ring; zinc oxide acts as a mild base to stabilize intermediates. Monitoring reaction conditions (e.g., temperature, stoichiometry) and using TLC/HPLC for progress tracking are critical .

- Validation : Characterization via H/C NMR and X-ray crystallography confirms the substitution pattern. For instance, H NMR chemical shifts (e.g., δ 12.52 ppm for NH in similar esters) and crystallographic data (e.g., torsion angles) validate regiochemistry .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Spectroscopy : H/C NMR identifies functional groups (e.g., ester carbonyl at ~165–170 ppm) and aromatic protons. IR confirms C=O stretches (~1700 cm) and sulfonamide S=O (~1350 cm) .

- Crystallography : Single-crystal X-ray diffraction (SHELXL/ORTEP-3) resolves molecular geometry. Parameters like bond lengths (e.g., C–N: ~1.34 Å in pyrrole rings) and Flack/x parameters validate chirality and refinement accuracy .

Q. How should researchers handle discrepancies in spectral data during structural elucidation?

- Troubleshooting : If NMR signals overlap or crystallographic R-factors exceed 5%, cross-validate with alternative methods (e.g., mass spectrometry for molecular weight confirmation) or computational tools (DFT for optimizing geometry). Contradictions may arise from dynamic effects (e.g., rotamers) or crystal packing artifacts .

Advanced Research Questions

Q. What mechanistic insights explain the formation of byproducts during the synthesis of this compound?

- Analysis : Competing pathways (e.g., O-tosylation vs. N-tosylation) or steric hindrance may lead to isomers. For example, zinc oxide’s basicity can alter protonation states, favoring 3-substitution over 2-substitution. GC-MS or HPLC-MS identifies byproducts (e.g., 2-tosyl isomers), while DFT calculations model transition states to rationalize selectivity .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in further derivatization?

- Approach : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For instance, electron-rich C-4 positions in pyrrole may favor halogenation. Solvent effects (PCM models) and transition-state simulations guide reaction optimization .

Q. What strategies improve the stability of this compound under varying experimental conditions?

- Stability Studies : Conduct accelerated degradation tests (e.g., heat/humidity exposure) monitored via HPLC. Store in inert atmospheres (argon) at ≤−20°C to prevent hydrolysis of the ester or sulfonamide groups. Compatibility with common reagents (e.g., Grignard) should be tested in situ .

Q. How does this compound serve as a precursor in medicinal chemistry applications?

- Application : The tosyl group acts as a protecting group for NH, enabling subsequent cross-coupling (e.g., Suzuki-Miyaura for biaryl synthesis) or nucleophilic substitutions. Derivatives like chromeno-pyrroles (e.g., benzo[f]chromeno[4,3-b]pyrroles) show antitumor activity, validated via cytotoxicity assays (e.g., IC against HeLa cells) .

Data Analysis & Validation

Q. How are crystallographic data for this compound validated to ensure structural accuracy?

- Validation Tools : SHELXL refines structures using least-squares minimization. Check R1/wR2 values (ideally <5%), ADDSYM (for missed symmetry), and PLATON for twinning. Hydrogen bonding networks (e.g., C–H···O interactions) should align with geometric constraints .

Q. What protocols address conflicting solubility or purity data in literature reports?

- Resolution : Reproduce synthesis using standardized protocols (e.g., anhydrous conditions for esterification). Characterize purity via melting point (e.g., mp 150–152°C for similar acids) and elemental analysis (≤0.3% deviation). Conflicting solubility data may arise from polymorphic forms; use PXRD to identify crystalline phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。